Dual-Species Purine Nucleoside Phosphorylase (PNP) Inhibition: M. tuberculosis vs. Human Enzyme Selectivity Profile
4-(5-Bromopyridine-3-carbonyl)piperazin-2-one inhibits recombinant Mycobacterium tuberculosis PNP with an IC50 of 30 nM, while exhibiting an IC50 of 81 nM against recombinant human PNP, yielding a 2.7-fold selectivity window for the bacterial enzyme over the human ortholog [1]. In contrast, the strongest inhibitors in the acyclic nucleoside phosphonate series reported by Skácel et al. achieved IC50 values of 4 nM (MtPNP) and 19 nM (hPNP), representing a different chemotype with distinct selectivity profiles [2]. This compound's moderate potency combined with measurable selectivity provides a distinct starting point for lead optimization campaigns where excessive potency against the human enzyme is undesirable due to potential immunotoxicity risks [2].
| Evidence Dimension | PNP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 30 nM (M. tuberculosis PNP); IC50 = 81 nM (human PNP) |
| Comparator Or Baseline | Acyclic nucleoside phosphonate series: IC50 = 4 nM (MtPNP) and 19 nM (hPNP) for strongest inhibitors (Skácel et al., J. Med. Chem. 2023) |
| Quantified Difference | Target compound: 2.7-fold MtPNP-over-hPNP selectivity. Reference series: up to 60-fold selectivity for MtPNP over hPNP achieved by optimized phosphonates |
| Conditions | Recombinant enzyme inhibition assay; incubation for 10 minutes; data curated by ChEMBL and BindingDB [1] |
Why This Matters
The 2.7-fold selectivity window provides a measurable but improvable starting point, making this compound a useful tool compound for PNP inhibitor structure-activity relationship (SAR) studies and a comparator for next-generation analogs.
- [1] BindingDB. BDBM50621919 (CHEMBL5419057). IC50: 30 nM (M. tuberculosis PNP), IC50: 81 nM (human PNP). https://www.bindingdb.org/ View Source
- [2] Skácel J, Djukic S, Baszczyňski O, et al. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. J Med Chem. 2023;66(10):6652-6681. PMID: 37134237. View Source
